Butan-2-yl 2-(2-nitrophenyl)sulfanylacetate
Overview
Description
Butan-2-yl 2-(2-nitrophenyl)sulfanylacetate is an organic compound that features a butan-2-yl group attached to a 2-(2-nitrophenyl)sulfanylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2-(2-nitrophenyl)sulfanylacetate typically involves the esterification of 2-(2-nitrophenyl)sulfanylacetic acid with butan-2-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or p-toluenesulfonic acid, and is usually carried out under reflux to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-(2-nitrophenyl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-(2-aminophenyl)sulfanylacetate.
Reduction: Formation of 2-(2-nitrophenyl)sulfanylacetic acid.
Substitution: Formation of various substituted sulfanylacetates depending on the nucleophile used.
Scientific Research Applications
Butan-2-yl 2-(2-nitrophenyl)sulfanylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butan-2-yl 2-(2-nitrophenyl)sulfanylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The sulfanyl group can participate in thiol-disulfide exchange reactions, affecting protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Butan-2-yl 2-(2-aminophenyl)sulfanylacetate
- Butan-2-yl 2-(2-methylphenyl)sulfanylacetate
- Butan-2-yl 2-(2-chlorophenyl)sulfanylacetate
Uniqueness
Butan-2-yl 2-(2-nitrophenyl)sulfanylacetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
butan-2-yl 2-(2-nitrophenyl)sulfanylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-3-9(2)17-12(14)8-18-11-7-5-4-6-10(11)13(15)16/h4-7,9H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWEINLKZCLDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)CSC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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